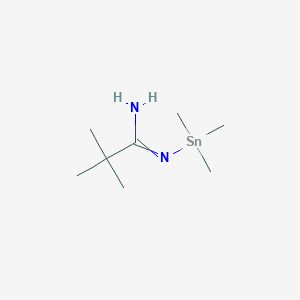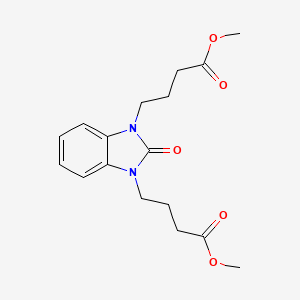
Dimethyl 4,4'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a benzimidazole core with ester functional groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate typically involves the condensation of appropriate benzimidazole precursors with butanoic acid derivatives. Common synthetic routes may include:
Condensation Reaction: Reacting 2-aminobenzimidazole with dimethyl butanedioate under acidic or basic conditions.
Esterification: Esterifying the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form quinone-like structures.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen or ester carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester groups could facilitate cellular uptake, while the benzimidazole core could engage in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2-oxo-1H-benzimidazole-1-yl)acetate
- Dimethyl 4-(2-oxo-1H-benzimidazole-1-yl)butanoate
- Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
Uniqueness
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is unique due to its specific ester functional groups and the length of the butanoate chains, which may influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
65328-12-3 |
|---|---|
Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-[3-(4-methoxy-4-oxobutyl)-2-oxobenzimidazol-1-yl]butanoate |
InChI |
InChI=1S/C17H22N2O5/c1-23-15(20)9-5-11-18-13-7-3-4-8-14(13)19(17(18)22)12-6-10-16(21)24-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
InChI Key |
GBMOZJKOFUXDSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C2=CC=CC=C2N(C1=O)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
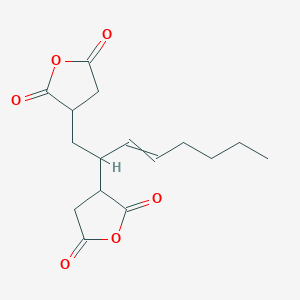
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
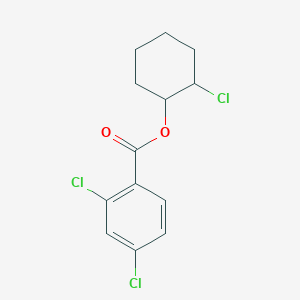
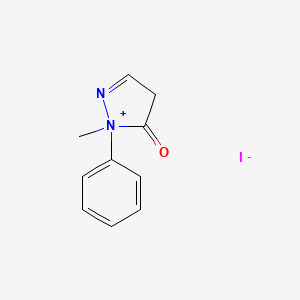
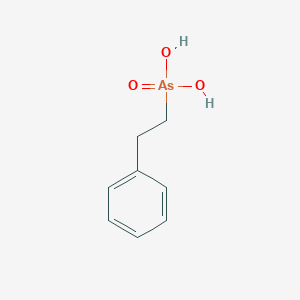
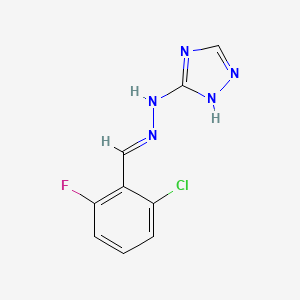
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

